Cas no 946247-07-0 (N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide)

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide
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- Inchi: 1S/C18H16N2O2/c21-17(14-10-5-7-12-6-1-2-8-13(12)14)19-18-15-9-3-4-11-16(15)20-22-18/h1-2,5-8,10H,3-4,9,11H2,(H,19,21)
- InChI Key: MVMLLKPDXRACOX-UHFFFAOYSA-N
- SMILES: C1(C(NC2=C3CCCCC3=NO2)=O)=C2C(C=CC=C2)=CC=C1
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2414-0075-10μmol |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide |
946247-07-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2414-0075-50mg |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide |
946247-07-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2414-0075-2mg |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide |
946247-07-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2414-0075-1mg |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide |
946247-07-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2414-0075-20mg |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide |
946247-07-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2414-0075-15mg |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide |
946247-07-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2414-0075-30mg |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide |
946247-07-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2414-0075-20μmol |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide |
946247-07-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2414-0075-4mg |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide |
946247-07-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2414-0075-25mg |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide |
946247-07-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide Related Literature
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
Additional information on N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide
Introduction to N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide (CAS No. 946247-07-0)
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide (CAS No. 946247-07-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity and structural diversity, making it a subject of extensive study in medicinal chemistry. The benzoxazole moiety and the naphthalene carboxamide group are key structural features that contribute to its unique chemical properties and reactivity.
The benzoxazole ring is a heterocyclic aromatic compound that features an oxygen atom incorporated into the benzene ring system. This structural motif is widely recognized for its presence in numerous bioactive natural products and synthetic drugs. The benzoxazole core is known to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. In the context of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide, the tetrahydro substitution on the benzoxazole ring enhances its solubility and bioavailability, which are critical factors in drug design.
The naphthalene carboxamide moiety in this compound adds another layer of complexity and functionality. Naphthalene derivatives are well-documented for their role in pharmaceuticals due to their stability and ability to interact with biological targets. The carboxamide group introduces a polar region that can participate in hydrogen bonding interactions with biological molecules, thereby influencing the compound's binding affinity and selectivity. This combination of structural elements makes N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of such compounds with greater accuracy. The three-dimensional structure of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide has been modeled using density functional theory (DFT) calculations. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, the benzoxazole ring has been identified as a key interaction site with proteins such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses.
In vitro studies have begun to explore the pharmacological profile of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide. Initial experiments have shown promising results in terms of anti-inflammatory activity. The compound demonstrates the ability to modulate cytokine production and reduce nitric oxide release in cellular models of inflammation. These findings align with the known properties of benzoxazole derivatives and suggest that this compound could serve as a lead structure for developing novel therapeutic agents.
The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key synthetic steps include the formation of the benzoxazole ring followed by its coupling with the naphthalene carboxamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently. The use of these methods not only improves the synthetic route but also enhances the overall quality of the final product.
Quality control and analytical characterization are crucial aspects of evaluating N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the identity and purity of the compound. These analytical techniques provide detailed information about the molecular structure and chemical composition of the sample.
The potential applications of N-(4,5,6,7-tetrahydro-2,1-benzoxazol -3 -yl)naphthalene -1 -carboxamide extend beyond anti-inflammatory therapy. Preliminary data suggest that it may also exhibit antioxidant properties due to its ability to scavenge free radicals. This dual functionality makes it an attractive candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.
The future direction of research on N-(4,5,6,7-tetrahydro -2,1 -benzoxazol -3 -yl)naphthalene -1 -carboxamide includes further exploration of its pharmacological activities through preclinical studies. Animal models will be utilized to assess its efficacy and safety profiles in vivo。 Additionally, efforts will be made to optimize its pharmacokinetic properties by modifying its chemical structure。
In conclusion,N-(4,5,6,7-tetrahydro -2,1 -benzoxazol -3 -yl)naphthalene -1 -carboxamide (CAS No.946247 -07 -0) represents a significant advancement in pharmaceutical research。 Its unique structural features,combined with promising preclinical data,make it a valuable compound for developing novel therapeutic agents。 As research continues to uncover its full potential,this molecule is poised to make substantial contributions to medicine。
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